1-(3-Aminopyridin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol
Description
Properties
IUPAC Name |
1-(3-aminopyridin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3O/c13-5-3-9-8-16(7-4-11(9)17)12-10(14)2-1-6-15-12/h1-2,6,9,11,17H,3-5,7-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQXQXIKWKSBSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1O)CCF)C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Strategy
The preparation typically starts from substituted pyridine derivatives and piperidine intermediates, followed by the installation of the 2-fluoroethyl group and hydroxyl functionalities. Key steps include:
- Formation of piperidin-4-ol intermediates
- Introduction of the 2-fluoroethyl substituent via nucleophilic substitution or alkylation
- Functionalization of the pyridine ring to introduce the amino group at the 3-position
Specific Preparation Steps and Conditions
| Step | Reaction Description | Reagents and Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Reduction of (4-hydroxypiperidin-1-yl)acetonitrile to l-(2-aminoethyl)piperidin-4-ol | Lithium aluminium hydride (LiAlH4) in dry THF, reflux 5 h, quench with water and NaOH, extraction with EtOAc | Yield: 2.0 g (used without purification), yellow oil product; 1H NMR confirms structure |
| 2 | Alkylation of piperidine nitrogen with 2-fluoroethyl group | Reaction with 4-fluoropiperidine hydrochloride and glycolonitrile in aqueous solution, followed by hydrogenation with Raney nickel catalyst under 75 bar H2, 55°C | Translucent oil product, high purity after solvent removal |
| 3 | Coupling of 1-(2-aminoethyl)piperidin-4-ol with substituted pyridine derivatives | Stirring with tert-butoxycarbonylamino-substituted intermediates at 80°C for 2 h, purification by flash chromatography (silica gel, DCM/MeOH 4:1) | Product obtained with Rf = 0.16 (DCM/MeOH 4:1) |
| 4 | Functionalization of the amino group | Reaction with benzenesulfonyl chloride in DCM with triethylamine at room temperature for 4 h, followed by extraction and chromatography | Colorless solid, yield 0.43 g, confirmed by MS (APCI+) |
Detailed Experimental Findings
Reduction Step: The nitrile intermediate was efficiently reduced by LiAlH4 in THF under reflux, followed by careful quenching to avoid violent reactions. The product, l-(2-aminoethyl)piperidin-4-ol, was isolated as a yellow oil and characterized by 1H NMR, showing multiplets and triplets consistent with the expected structure.
Alkylation and Hydrogenation: The introduction of the 2-fluoroethyl side chain was achieved via nucleophilic substitution of 4-fluoropiperidine hydrochloride with glycolonitrile, followed by catalytic hydrogenation over Raney nickel. This step yielded a translucent oil, indicating a clean reaction without significant side products.
Coupling Reaction: The aminoethyl piperidin-4-ol was coupled to a substituted pyridine derivative under heating, with subsequent purification by flash chromatography. The reaction conditions were mild and afforded good yields of the coupled product.
Functional Group Modification: Further derivatization of the amino group was performed using sulfonyl chlorides under basic conditions, yielding sulfonamide derivatives with high purity, as confirmed by mass spectrometry.
Preparation of Stock Solutions and Formulations
For experimental and in vivo applications, the compound is prepared as stock solutions with precise molarity calculations. The following table summarizes stock solution preparations based on compound weight and desired molarity:
| Amount of Compound (mg) | 1 mM Solution Volume (mL) | 5 mM Solution Volume (mL) | 10 mM Solution Volume (mL) |
|---|---|---|---|
| 1 | 4.179 | 0.8358 | 0.4179 |
| 5 | 20.8951 | 4.179 | 2.0895 |
| 10 | 41.7903 | 8.3581 | 4.179 |
Note: Preparation involves dissolving the compound in DMSO master liquid, followed by stepwise dilution with PEG300, Tween 80, and water or corn oil, ensuring clarity at each step with physical aids like vortexing or ultrasound.
Summary Table of Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield | Product State |
|---|---|---|---|---|---|
| Reduction of nitrile | LiAlH4 in THF, quench with H2O/NaOH | Reflux (THF) | 5 h | 2.0 g (crude) | Yellow oil |
| Alkylation + hydrogenation | 4-Fluoropiperidine HCl, glycolonitrile, Raney Ni catalyst | 55°C, 75 bar H2 | Flow rate 0.8 mL/min | High purity | Translucent oil |
| Coupling with pyridine derivative | Boc-protected amino acid derivative, 80°C | 2 h | Good yield | Solid (Rf 0.16) | |
| Sulfonamide formation | Benzenesulfonyl chloride, triethylamine, DCM | Room temp | 4 h | 0.43 g | Colorless solid |
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminopyridin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
Scientific Research Applications
- Medicinal Chemistry
- Biological Activity
- Cancer Research
In Vitro Studies and Mechanisms of Action
In vitro studies have focused on the compound's ability to inhibit MAO enzymes, with findings suggesting that derivatives of piperidine can significantly affect MAO activity. Variations in substitution patterns on the piperidine ring have demonstrated differing degrees of inhibition against MAO-A and MAO-B .
Therapeutic Applications
The potential therapeutic applications of 1-(3-Aminopyridin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol include:
- Neurological Disorders: Exploration for treatment options related to mood disorders.
- Cancer Therapy: Investigating its role as an ALK inhibitor and other cancer-related targets.
Safety Profile and Toxicology
While preliminary findings are promising regarding its biological activity, comprehensive toxicological evaluations are necessary to fully assess the safety profile of this compound. Ongoing studies aim to elucidate any adverse effects associated with its use .
Mechanism of Action
The mechanism by which 1-(3-Aminopyridin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding the precise mechanism requires detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares its piperidin-4-ol core with several pharmacologically active derivatives. Key structural analogues include:
1-(Pyridin-3-yl)piperidin-4-ol (2.3ai) Structure: A pyridin-3-yl group replaces the 3-aminopyridin-2-yl moiety. Synthesis: Synthesized via nucleophilic aromatic amination using NaH and LiI at 90°C, yielding 56% as a yellow oil . Properties: Lacks the fluorine atom and aminopyridine group, likely reducing receptor-binding specificity compared to the target compound.
RB-005 (1-(4-octylphenethyl)piperidin-4-ol) Structure: Features a lipophilic 4-octylphenethyl group instead of the 2-fluoroethyl and aminopyridine substituents. Activity: A sphingosine kinase 1 (SK1) inhibitor with 15-fold selectivity over SK2, highlighting how bulky lipophilic groups enhance enzyme selectivity .
1-(Benzofuran-2-ylmethyl)-4-(4-iodophenyl)piperidin-4-ol oxalate (19)
- Structure : Contains a benzofuran-methyl group and iodophenyl substituent.
- Properties : Melting point 199–200°C; ¹H NMR shows aromatic proton shifts at δ 7.70–6.60 ppm. The iodine atom may hinder metabolic clearance compared to the fluorine in the target compound .
Physicochemical and Pharmacokinetic Comparison
Key Observations :
- Fluorine Impact: The 2-fluoroethyl group in the target compound likely reduces crystallinity (lower melting point) and enhances metabolic stability compared to non-fluorinated analogues .
- Aminopyridine vs.
Yield and Purity Considerations :
- Fluorinated alkyl chains can complicate purification due to increased hydrophobicity.
- The 3-aminopyridin-2-yl group may require protection-deprotection strategies to avoid side reactions .
Biological Activity
1-(3-Aminopyridin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a piperidine ring, an amino group on a pyridine ring, and a fluorinated ethyl side chain, which contribute to its chemical reactivity and biological interactions. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Structure and Composition
- Chemical Name : 1-(3-Aminopyridin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol
- Molecular Formula : C₁₂H₁₈FN₃O
- Molecular Weight : 239.29 g/mol
- CAS Number : 2097995-70-3
The compound's structure allows it to interact with various biological targets, making it a candidate for further research in drug development.
Preliminary studies suggest that 1-(3-Aminopyridin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol may modulate enzyme activity or act as an agonist or antagonist at specific receptors. Its structural components indicate potential interactions with neurotransmitter systems, particularly those involving monoamine oxidase (MAO) enzymes, which are crucial in neuropharmacology.
Pharmacological Profiles
Research indicates that this compound could exhibit significant activity against various biological targets, including:
- Monoamine Oxidase (MAO) : The piperidine moiety in similar compounds has shown MAO inhibitory activity, suggesting that 1-(3-Aminopyridin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol may also possess this property .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals the uniqueness of 1-(3-Aminopyridin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(2-Aminopyridin-3-yl)ethan-1-one | Similar pyridine core but contains a ketone group | Different reactivity due to ketone functionality |
| 2-Aminopyridin-3-yl)methanol | Contains a methanol group instead of piperidine | Lacks the piperidine ring, altering biological activity |
| 1-(4-Aminopiperidin-1-yl)pyridin-2-one | Piperidine core with an amino group directly on it | Potentially different pharmacological properties |
The fluorinated side chain in 1-(3-Aminopyridin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol enhances its versatility and potential for diverse derivatives.
In Vitro Studies
Research has focused on the compound's ability to inhibit MAO enzymes. In vitro studies have shown that derivatives of piperidine can significantly affect MAO activity. For instance, compounds with specific substitutions on the piperidine ring have demonstrated varying degrees of inhibition against MAO-A and MAO-B .
Therapeutic Applications
The compound's potential therapeutic applications include:
- Neurological Disorders : Given its possible interaction with neurotransmitter systems, it may be explored for treating conditions like depression or anxiety.
- Cancer Research : Its structural properties suggest potential as an ALK inhibitor in cancer therapy .
Safety Profile and Toxicology
While initial findings are promising, comprehensive toxicological evaluations are necessary to assess the safety profile of 1-(3-Aminopyridin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol. Ongoing studies aim to elucidate any adverse effects associated with its use.
Q & A
Q. What spectroscopic methods are recommended for confirming the structural conformation of 1-(3-Aminopyridin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use 1H and 13C NMR to verify substituent positions, particularly the fluorinated ethyl group and aminopyridinyl moiety. Compare chemical shifts with structurally similar compounds like MW278 (Nc1nnc(cc1N2CCCCHOc3ccccc3)c4ccccc4O) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) can confirm molecular weight (C15H18N4O2F) and fragmentation patterns.
- X-ray Crystallography: If crystalline, resolve absolute stereochemistry, as demonstrated for enantiomeric analogs like (S)-1-(pyridin-2-yl)pyrrolidin-3-ol .
Q. How should researchers design an initial synthetic route for this compound?
Methodological Answer:
- Retrosynthetic Analysis: Break the molecule into piperidin-4-ol, 3-aminopyridin-2-yl, and 2-fluoroethyl fragments.
- Key Steps:
- Piperidin-4-ol Core: Start with a Boc-protected piperidin-4-ol to enable selective functionalization at the 3-position.
- Fluoroethyl Introduction: Use nucleophilic substitution (e.g., KF in DMF) on a bromoethyl intermediate, as seen in fluorinated analogs like PF-06683324 .
- Aminopyridinyl Coupling: Employ Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling for aryl-amine bond formation .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental reactivity data be resolved?
Methodological Answer:
- Reaction Path Analysis: Use quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. Compare with experimental kinetics, as outlined in ICReDD’s computational-experimental feedback framework .
- Error Source Identification: Check for solvent effects, steric hindrance (e.g., fluorinated groups), or unaccounted stereoelectronic factors. For example, the fluorinated ethyl group may introduce unexpected steric bulk .
Q. What strategies are effective for optimizing enantiomeric purity, and how does it influence bioactivity?
Methodological Answer:
- Chiral Resolution: Use chiral chromatography (e.g., HPLC with amylose-based columns) or enzymatic resolution.
- Stereochemical Impact: Compare bioactivity of enantiomers, as seen in analogs like (R)- and (S)-1-(pyridin-2-yl)pyrrolidin-3-ol, where hydroxyl group orientation affects receptor binding .
- Dynamic Kinetic Resolution (DKR): Apply asymmetric catalysis (e.g., chiral ligands in fluorination steps) to enhance enantioselectivity .
Q. How should researchers address discrepancies in stability data across different experimental conditions?
Methodological Answer:
- Controlled Stability Studies: Test the compound under varying pH (1–13), temperature (4°C–40°C), and light exposure. Use HPLC to monitor degradation products.
- Mechanistic Insights: For hydrolytic instability (common in fluorinated compounds), analyze pH-dependent degradation pathways via LC-MS. Reference protocols from safety data sheets of structurally related compounds (e.g., 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride) .
Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties?
Methodological Answer:
- ADME Modeling: Use SwissADME or ADMET Predictor to estimate logP, solubility, and cytochrome P450 interactions. Validate with experimental data from analogs like DP28 (C15H18N4O2) .
- Molecular Dynamics (MD): Simulate membrane permeability, focusing on the fluorinated ethyl group’s hydrophobicity and hydrogen-bonding capacity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
